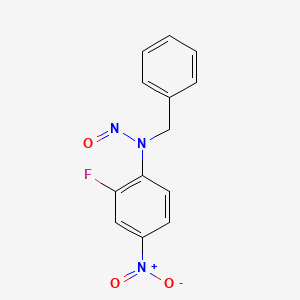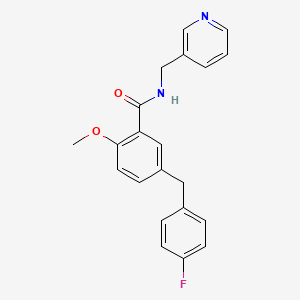![molecular formula C24H23N3O3 B11060566 1-methyl-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060566.png)
1-methyl-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione is a complex organic compound with a unique spiro structure This compound is characterized by its indole and indolizine moieties, which are fused together in a spiro configuration
Preparation Methods
The synthesis of 1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable cyclizing agent to form the spiro[indole-indolizine] structure.
Functional group modifications: Introduction of the methyl and phenyl groups at specific positions through alkylation and arylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific functional groups and positions involved.
Scientific Research Applications
1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione can be compared with other similar compounds, such as:
1-methyl-2-phenylindole: A simpler indole derivative with fewer rings and functional groups.
2-phenylindole: Another indole derivative with a phenyl group at a different position.
1H-benzocycloheptene: A compound with a different ring structure but similar complexity.
The uniqueness of 1-methyl-2’-phenyl-6’,7’,8’,9’,9a’,9b’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-a]indolizine]-1’,2,3’(1H,2’H,3a’H)-trione lies in its spirocyclic structure and the combination of indole and indolizine moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1'-methyl-2-phenylspiro[6,7,8,9,9a,9b-hexahydro-3aH-pyrrolo[3,4-a]indolizine-4,3'-indole]-1,2',3-trione |
InChI |
InChI=1S/C24H23N3O3/c1-25-17-12-6-5-11-16(17)24(23(25)30)20-19(18-13-7-8-14-26(18)24)21(28)27(22(20)29)15-9-3-2-4-10-15/h2-6,9-12,18-20H,7-8,13-14H2,1H3 |
InChI Key |
INAWKYYRGFLTDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4C(C5N3CCCC5)C(=O)N(C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060491.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060492.png)
![3-(4-chlorobenzyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060502.png)
![Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11060511.png)
![1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B11060522.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11060529.png)
![N-{5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}furan-2-carboxamide](/img/structure/B11060530.png)
![1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11060537.png)
![2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B11060539.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11060541.png)



